Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by its complex molecular structure, which includes a thiophene ring substituted with various functional groups, including diethyl ester, isopropoxybenzamido, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Isopropoxybenzamido Group: This step involves the reaction of the thiophene derivative with isopropoxybenzoyl chloride in the presence of a base to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide
Uniqueness
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-propan-2-yloxybenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-6-26-20(24)16-13(5)17(21(25)27-7-2)29-19(16)22-18(23)14-8-10-15(11-9-14)28-12(3)4/h8-12H,6-7H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKFWODRPQJESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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